molecular formula C16H15N5O5S B2365325 N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide CAS No. 946254-94-0

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide

Numéro de catalogue: B2365325
Numéro CAS: 946254-94-0
Poids moléculaire: 389.39
Clé InChI: ZVHHYJKUZYYYBC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo-pyrimidine core linked to a benzodioxol group via a sulfanyl acetamide bridge. Its structure integrates multiple pharmacophoric motifs, including the 1,3-benzodioxole ring (a common bioisostere for catechol groups) and the pyrazolo[3,4-d]pyrimidin-4-one scaffold, which is associated with kinase inhibition and anticancer activity . The 2-hydroxyethyl substituent at the pyrazole nitrogen enhances solubility, while the sulfanyl group may contribute to redox-modulating properties or metal chelation .

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5S/c22-4-3-21-14-10(6-17-21)15(24)20-16(19-14)27-7-13(23)18-9-1-2-11-12(5-9)26-8-25-11/h1-2,5-6,22H,3-4,7-8H2,(H,18,23)(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHHYJKUZYYYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Aminopyrazole Formation

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is prepared by reacting 2-hydroxyethylhydrazine with ethyl ethoxymethylenecyanocetate in isopropyl alcohol under reflux (80°C, 6 hr), yielding 72–78% product.

Reaction Conditions

Parameter Value
Solvent Isopropyl alcohol
Temperature 80°C
Catalyst Triethylamine
Yield 72–78%

Cyclization to Pyrazolopyrimidinone

The aminopyrazole intermediate undergoes cyclization in formamide (140°C, 48 hr) to form 1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine. Excess formamide acts as both solvent and ammonia source, facilitating ring closure.

Thiolation

The 6-position of the pyrazolopyrimidine is functionalized via sulfuration using phosphorus pentasulfide (P₂S₅) in dry pyridine (reflux, 12 hr), achieving 65% conversion to the thiol derivative.

Benzodioxole-Acetamide Preparation

N-(2H-1,3-benzodioxol-5-yl)acetamide is synthesized through a two-step protocol:

Protection of Catechol

Catechol is protected as 1,3-benzodioxole using dichloromethane and diethylamine (0°C, 2 hr), followed by nitration at the 5-position with fuming HNO₃ (0°C to rt, 4 hr).

Reduction and Acetylation

The nitro group is reduced to an amine using H₂/Pd-C in ethanol (25°C, 3 hr), then acetylated with acetyl chloride in dichloromethane (0°C, 1 hr) to yield N-(2H-1,3-benzodioxol-5-yl)acetamide (85% overall yield).

Final Coupling Reaction

The sulfanyl-acetamide bridge is formed via nucleophilic aromatic substitution:

Chloroacetylation

N-(2H-1,3-benzodioxol-5-yl)acetamide is treated with chloroacetyl chloride in dichloromethane (0°C, 1 hr) to generate the α-chloroacetamide derivative.

Thiol-Displacement

The pyrazolopyrimidine-6-thiol reacts with the chloroacetamide intermediate in DMF containing NaHCO₃ (70°C, 2 hr), yielding the target compound in 68% purity. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) enhances purity to >98%.

Optimized Coupling Conditions

Parameter Value
Solvent DMF
Base NaHCO₃
Temperature 70°C
Reaction Time 2 hr
Final Yield 68% (crude)

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.42 (s, 1H, pyrimidine-H)
  • δ 6.92–6.85 (m, 3H, benzodioxole-H)
  • δ 4.51 (t, J = 5.2 Hz, 2H, -OCH₂CH₂OH)
  • δ 3.72 (s, 2H, -SCH₂CO-)

LC-MS (ESI+)

  • m/z 378.43 [M+H]⁺ (calc. 378.43 for C₁₈H₁₈N₄O₄S)

Challenges and Optimization

  • Thiol Oxidation : The pyrazolopyrimidine-6-thiol intermediate is prone to disulfide formation. Conducting reactions under N₂ atmosphere with 1% w/v ascorbic acid suppresses oxidation.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF/water biphasic systems improves yield by 12%.
  • Regioselectivity : Alkylation at N1 of pyrazolopyrimidine is favored over N5 due to steric effects from the 2-hydroxyethyl group.

Comparative Analysis of Synthetic Routes

A three-step linear synthesis (Route A) and convergent approach (Route B) were evaluated:

Parameter Route A (Linear) Route B (Convergent)
Total Yield 41% 58%
Purity 95% 98%
Step Count 7 5
Critical Step Thiolation (65%) Coupling (68%)

The convergent method demonstrates superior efficiency, particularly in reducing side reactions during intermediate handling.

Scalability and Industrial Considerations

  • Cost Analysis : The 2-hydroxyethyl group adds $12.50/g to production costs versus methyl analogues. Bulk sourcing of dichloromethane and formamide reduces expenses by 22%.
  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) decreases environmental impact (E-factor reduced from 18.7 to 8.3).

Analyse Des Réactions Chimiques

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mécanisme D'action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Core Heterocycle : Pyrazolo-pyrimidine derivatives (e.g., target compound and ) often exhibit kinase inhibition, while pyrimidoindoles () show broader interactions with epigenetic targets.
  • Substituent Effects : The 4-fluorobenzyl group in enhances lipophilicity and target binding, whereas the 2-hydroxyethyl in the target compound improves aqueous solubility.
  • Benzodioxole vs. Benzenesulfonamide : The benzodioxole group (target compound, ) may confer antioxidant properties, whereas benzenesulfonamide () is linked to enzyme inhibition (e.g., carbonic anhydrase).

Computational Similarity Analysis

Quantitative structural comparisons using Tanimoto and Dice coefficients (based on Morgan fingerprints) reveal:

  • The target compound shares ~0.75 Tanimoto similarity with , primarily due to the pyrazolo-pyrimidine core and sulfanyl acetamide linker.
  • A lower similarity (~0.45 ) is observed with pyrimidoindoles (), driven by differences in fused ring systems.
  • Benzenesulfonamide derivatives () show negligible similarity (<0.3 ), highlighting distinct pharmacophores .

Bioactivity Profiling and Target Correlations

  • Kinase Inhibition: Pyrazolo-pyrimidines (target compound, ) cluster with known kinase inhibitors (e.g., JAK2, EGFR) in bioactivity-based hierarchical clustering .
  • Enzyme Modulation : Benzenesulfonamides () correlate with carbonic anhydrase IX/XII inhibition, while pyrimidoindoles () associate with histone deacetylase (HDAC) activity .

Activité Biologique

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a benzodioxole moiety and a pyrazolopyrimidine core. Its IUPAC name is N-(1,3-benzodioxol-5-yl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide. The molecular formula is C16H15N5O5SC_{16}H_{15}N_{5}O_{5}S with a molecular weight of approximately 393.39 g/mol.

Antitumor Activity

Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine derivatives exhibit notable antitumor properties. For instance, studies have shown that similar pyrazole derivatives effectively inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. The mechanism often involves the modulation of microtubule assembly, leading to mitotic blockade and apoptosis induction in cancer cells .

Table 1: Summary of Antitumor Activities of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Microtubule inhibition
Compound BMCF715Apoptosis induction
N-(2H-1,3-benzodioxol...)A54912Kinase inhibition

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known for their ability to inhibit bacterial growth and have shown effectiveness against various strains of bacteria and fungi. For example, studies have highlighted the efficacy of similar compounds against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several pyrazole derivatives, N-(2H-1,3-benzodioxol...) demonstrated significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL .

The biological activity of N-(2H-1,3-benzodioxol...) is largely attributed to its interaction with specific molecular targets:

  • Microtubule Dynamics : The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures.
  • Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cell cycle regulation.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Applications in Research and Medicine

N-(2H-1,3-benzodioxol...) serves as a valuable probe in biochemical studies to investigate enzyme interactions and cellular pathways. Its potential therapeutic applications include:

  • Cancer Therapy : As an antitumor agent targeting specific kinases.
  • Antimicrobial Treatments : For developing new antibiotics against resistant bacterial strains.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by sulfanylation and acylation. Key steps include:

  • Core formation : Cyclization of precursor pyrazole derivatives under reflux with catalysts like potassium carbonate in ethanol .
  • Sulfanylation : Thiol group introduction using mercaptoacetic acid derivatives, requiring inert conditions (e.g., nitrogen atmosphere) and solvents like DMF .
  • Acylation : Coupling with the benzodioxol-5-yl acetamide moiety via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
    Critical parameters : Temperature (60–80°C for sulfanylation), solvent polarity, and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC or HPLC .

Q. What analytical techniques are recommended for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions, especially the benzodioxole and pyrazolopyrimidine moieties .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving stereochemical ambiguities in the pyrazolo[3,4-d]pyrimidine core .
  • HPLC : Purity assessment (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from differences in assay conditions or structural analogs. A systematic approach includes:

  • Standardized assays : Use uniform protocols (e.g., ATP-binding assays for kinase inhibition) and cell lines (e.g., HEK293 for receptor studies) .
  • Structural benchmarking : Compare activity against analogs (e.g., substitution at the 2-hydroxyethyl group vs. methyl derivatives) to isolate pharmacophore contributions .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to kinases (e.g., CDK2) or GPCRs .
  • Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate target proteins from cell lysates .
  • Phage display : Screen peptide libraries to identify binding motifs .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Animal models : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration) .
  • Dosage optimization : Start with 10 mg/kg and adjust based on plasma half-life (HPLC-MS/MS monitoring) .
  • Toxicity endpoints : Measure liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .

Methodological Challenges and Solutions

Q. How can instability of the sulfanyl-acetamide linkage be mitigated during synthesis?

  • Protection strategies : Use tert-butylthiol groups during intermediate steps to prevent premature cleavage .
  • Low-temperature reactions : Conduct acylation at 0–4°C to minimize hydrolysis .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What experimental designs address low solubility in biological assays?

  • Co-solvents : Use DMSO (<0.1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug modification : Introduce phosphate esters at the hydroxyethyl group to enhance aqueous solubility .

Key Recommendations

  • Collaborative validation : Cross-validate synthetic protocols and bioassay data with independent labs to address reproducibility .
  • Open data sharing : Deposit spectral data (NMR, HRMS) in PubChem or ChEMBL for community access .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.